3-Fluoroanisole 3-Fluoroanisole
Brand Name: Vulcanchem
CAS No.: 456-49-5
VCID: VC20812093
InChI: InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
SMILES: COC1=CC(=CC=C1)F
Molecular Formula: C7H7FO
Molecular Weight: 126.13 g/mol

3-Fluoroanisole

CAS No.: 456-49-5

Cat. No.: VC20812093

Molecular Formula: C7H7FO

Molecular Weight: 126.13 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoroanisole - 456-49-5

Specification

CAS No. 456-49-5
Molecular Formula C7H7FO
Molecular Weight 126.13 g/mol
IUPAC Name 1-fluoro-3-methoxybenzene
Standard InChI InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Standard InChI Key MFJNOXOAIFNSBX-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)F
Canonical SMILES COC1=CC(=CC=C1)F
Boiling Point 159.0 °C
Melting Point -35.0 °C

Introduction

Chemical Identity and Basic Properties

3-Fluoroanisole (CAS Number 456-49-5) is an organic compound with the molecular formula C7H7FO and a molecular weight of 126.128 g/mol . This compound belongs to the class of fluorinated aromatic ethers and is also known by several synonyms including 1-fluoro-3-methoxybenzene, m-fluoroanisole, 3-methoxyfluorobenzene, and m-fluorophenyl methyl ether .

The compound's structure consists of a benzene ring with a fluorine atom at position 3 and a methoxy group at position 1. This arrangement gives 3-fluoroanisole unique electronic properties compared to unsubstituted anisole, affecting its reactivity and physical characteristics. The presence of fluorine, with its high electronegativity, introduces interesting electronic effects that influence the compound's behavior in chemical reactions and its interactions with biological systems .

Identification Parameters

3-Fluoroanisole can be identified through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. Its distinct spectral fingerprint, particularly in 1H and 19F NMR, provides unambiguous identification in analytical contexts . The European Inventory of Existing Commercial Chemical Substances (EINECS) number for this compound is 207-267-4, providing a standardized identifier for regulatory and commercial purposes .

Historical Context and Development

Physical and Chemical Properties

3-Fluoroanisole possesses a distinct set of physical and chemical properties that determine its behavior in various applications. These properties have been well-characterized through numerous experimental studies and are crucial for understanding its reactivity and handling requirements.

Physical Properties

The compound exists as a liquid at room temperature with a density of 1.104 g/mL at 25°C . It has a relatively low melting point of -35°C and boils at 158°C under 743 mm Hg pressure . Additional physical properties include a refractive index (n20/D) of 1.488, a flash point of 111°F (approximately 44°C), and a vapor pressure of 38.3 mmHg at 25°C . The enthalpy of vaporization has been determined to be 48.1 ± 1.1 kJ/mol through calorimetric measurements .

The following table summarizes the key physical properties of 3-Fluoroanisole:

PropertyValueSource
Molecular Weight126.128 g/mol
Density1.104 g/mL at 25°C
Boiling Point158°C at 743 mm Hg
Melting Point-35°C
Flash Point111°F (44°C)
Vapor Pressure38.3 mmHg at 25°C
Refractive Indexn20/D 1.488
Enthalpy of Vaporization48.1 ± 1.1 kJ/mol
Reduced Pressure Boiling Point431 K at 0.991 bar

Chemical Properties

From a chemical perspective, 3-Fluoroanisole demonstrates reactivity typical of substituted aromatic compounds. The methoxy group serves as an electron-donating substituent through resonance, while the fluorine atom exerts both inductive electron-withdrawing and resonance electron-donating effects. These competing electronic influences result in a unique reactivity profile that differs from both anisole and other fluorobenzene derivatives.

Research on the conformations of 3-Fluoroanisole has revealed interesting findings regarding the orientation of the methoxy group relative to the aromatic ring. Nuclear magnetic resonance studies have demonstrated that the less polar cis conformer is slightly more stable at 300 K than the more polar trans conformer in both carbon disulfide and acetone-d6 solutions . This conformational preference has been corroborated by geometry-optimized STO-3G molecular orbital computations for the free molecule .

The barrier to internal rotation of the methoxy group in 3-Fluoroanisole is higher compared to the parent anisole molecule, indicating that the fluorine substituent influences the energy landscape for this rotational process . This higher rotational barrier has implications for the compound's behavior in chemical reactions and its interactions with biological receptors, where specific conformations may be required for optimal binding.

Crystal Structure Analysis

Applications in Drug Design and Medicinal Chemistry

Fluoroanisoles, including 3-Fluoroanisole, have gained prominence in pharmaceutical research due to the unique properties that fluorine substituents confer to drug candidates. The strategic incorporation of fluorine atoms can dramatically alter a compound's pharmacokinetic profile and metabolic stability.

Modulation of Physicochemical Properties

Research has demonstrated that various degrees of fluorination have a strong impact on physicochemical and pharmacokinetic properties of anisole derivatives . In drug design, these modifications can be leveraged to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

A study of fluoroanisole matched molecular pairs in the Pfizer corporate database revealed that replacing a methoxy group (PhOCH3) with a trifluoromethoxy group (PhOCF3) increases the logarithm of the distribution coefficient (log D) by approximately 1 log unit . This increase in lipophilicity can significantly impact a drug candidate's membrane permeability and tissue distribution.

Alternative Fluorinated Anisole Derivatives

Emerging from investigations into fluoroanisoles, difluoroanisole (PhOCF2H) has been identified as potentially striking a better balance of properties compared to trifluoroanisole (PhOCF3) . Difluoroanisole offers noticeable advantages in terms of log D and transcellular permeability . Additionally, synthetic routes to access difluoroanisoles are often more straightforward than those for trifluoroanisoles, making them an attractive alternative for medicinal chemists seeking to optimize ADME properties .

Analytical Methods and Characterization

Various analytical techniques have been employed to characterize 3-Fluoroanisole and investigate its properties. These methods provide valuable data for identification, purity assessment, and structural analysis.

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